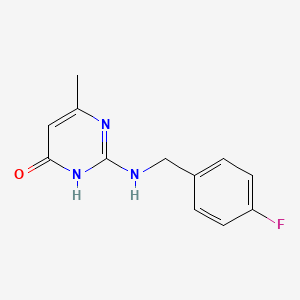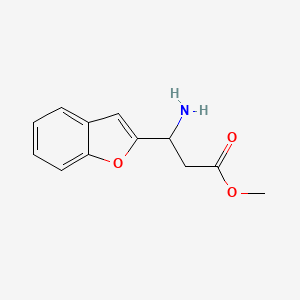
Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes multiple hydroxyl and carboxyl groups attached to a naphthalene backbone. This compound is often used in scientific research due to its distinctive chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-2-naphthoic acid with 3-carboxy-2-hydroxynaphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or amides.
Aplicaciones Científicas De Investigación
Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or blocking receptor-ligand interactions. This can lead to various biological effects, including inhibition of inflammatory pathways or scavenging of free radicals.
Comparación Con Compuestos Similares
- Sodium 3-hydroxy-2-naphthoate
- Sodium 4-hydroxy-3-naphthoate
- Sodium 2-hydroxy-1-naphthoate
Comparison: Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate is unique due to the presence of both carboxyl and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced solubility and stability, making it more suitable for certain applications in research and industry.
Propiedades
Fórmula molecular |
C23H15NaO6 |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
sodium;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);/q;+1/p-1 |
Clave InChI |
HBDVCWCJDFMCPY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


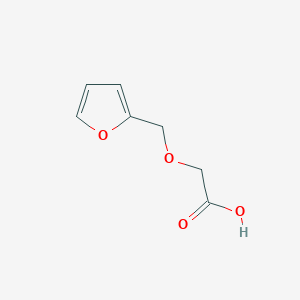
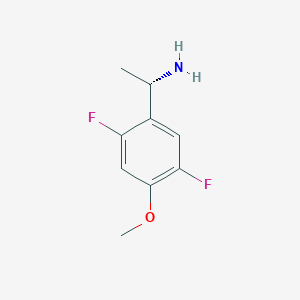

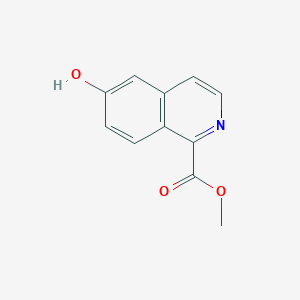


![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)

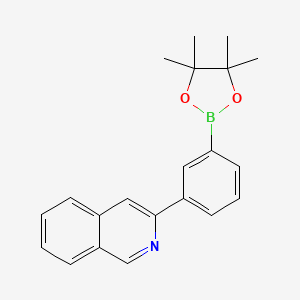
![3-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12977187.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)

